![molecular formula C21H22N4O2S B2860897 2-乙基-8,9-二甲氧基-5-[(2-甲基苄基)硫烷基][1,2,4]三唑并[1,5-c]喹唑啉 CAS No. 860650-42-6](/img/structure/B2860897.png)
2-乙基-8,9-二甲氧基-5-[(2-甲基苄基)硫烷基][1,2,4]三唑并[1,5-c]喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, 2-Amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine is prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent .Chemical Reactions Analysis
The chemical reactions involving “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” are not well-documented . More research is needed to understand its reactivity and potential applications.科学研究应用
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals. The structure of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline suggests its potential utility in the synthesis of indole derivatives. These derivatives are crucial for developing biologically active compounds for treating cancer, microbial infections, and various disorders .
Development of Fused Heterocycles
The molecule’s structure indicates its use in synthesizing fused heterocycles. Fused heterocycles are important in drug research due to their unique biological activities. The compound could be a key intermediate in creating four-membered to seven-membered heterocycles, which are prevalent in many pharmaceuticals .
Coenzyme Q Analogues
Given the methoxy groups present in the compound, it could serve as an analogue to Coenzyme Q. Such analogues have been studied for their biological and pharmacological activities, including their role in preventing and treating diseases like hepatocirrhosis, arteriosclerosis, Alzheimer’s, and Parkinson’s disease .
Anticancer Activity
The structural complexity of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline makes it a candidate for anticancer evaluation. Its potential to selectively target cancer cells over normal cells could be explored further to develop new anticancer agents .
Inhibition of Biological Pathways
Compounds with similar structures have been known to inhibit specific biological pathways. This compound could be investigated for its ability to inhibit protocollagen-proline hydroxylase, which is involved in collagen biosynthesis. Such inhibition has implications for treating conditions related to collagen synthesis .
Synthesis of Quinazolinone Derivatives
Quinazolinone derivatives have a wide range of biological activities. The triazoloquinazoline core of the compound could be utilized in the synthesis of novel quinazolinone derivatives, which could lead to the discovery of new drugs with various therapeutic applications .
Catalysis and Green Chemistry
The compound could also be used as a catalyst in organic reactions. Its potential application in green chemistry could be explored, particularly in reactions that require the stabilization of high-energy intermediates or in asymmetric synthesis .
作用机制
Target of Action
The primary target of 2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle . This results in the prevention of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This pathway is crucial for the controlled division and proliferation of cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in cancer cells . This is due to the compound’s ability to halt the cell cycle by inhibiting CDK2 . This makes it a potential therapeutic agent for the treatment of cancer .
未来方向
The future directions for research on “2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline” could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially lead to new applications .
属性
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-9-7-6-8-13(14)2/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKORXOXLAORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)
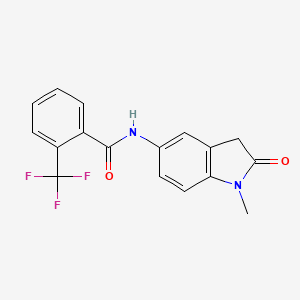
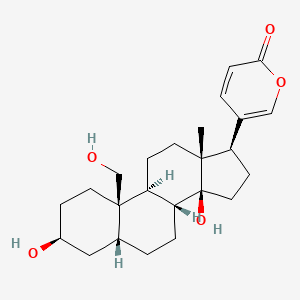
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)
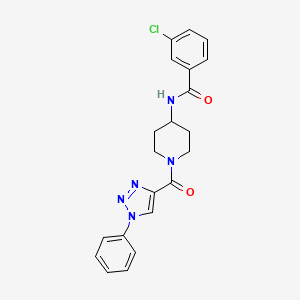
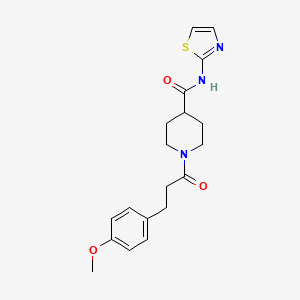
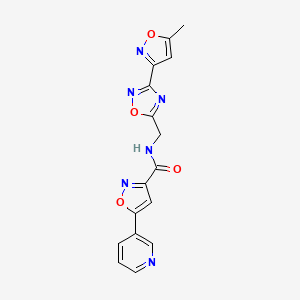
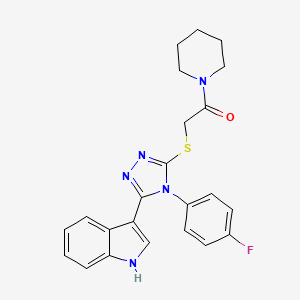


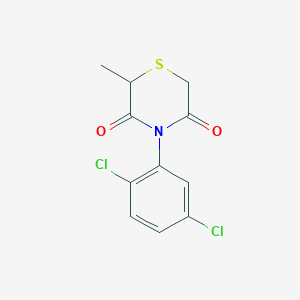

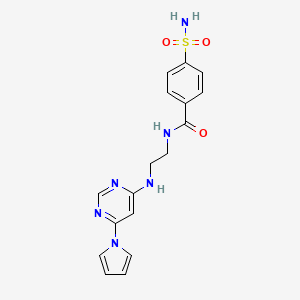
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)